molecular formula C11H17ClFN5 B12228122 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12228122
M. Wt: 273.74 g/mol
InChI Key: SUHGPUCNDWTPHZ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of ethyl and fluoropyrazole groups, making it a unique entity in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-ethyl-5-fluoropyrazole and 1-ethylpyrazole.

    Condensation Reaction: The two pyrazole derivatives are then subjected to a condensation reaction in the presence of a suitable catalyst to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the fluoropyrazole moiety plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoropyrazole
  • 1-ethylpyrazole
  • 5-amino-pyrazoles

Uniqueness

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride stands out due to its dual pyrazole structure and the presence of a fluorine atom, which imparts unique chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-3-16-8-10(7-14-16)13-5-9-6-15-17(4-2)11(9)12;/h6-8,13H,3-5H2,1-2H3;1H

InChI Key

SUHGPUCNDWTPHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2)CC)F.Cl

Origin of Product

United States

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